(Z)-N-(4-(5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S2/c1-12(23)21-14-7-9-15(10-8-14)22-19(24)17(28-20(22)27)11-13-5-4-6-16(25-2)18(13)26-3/h4-11H,1-3H3,(H,21,23)/b17-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXSJGAYDJJDFH-BOPFTXTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)C(=CC3=C(C(=CC=C3)OC)OC)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(C(=CC=C3)OC)OC)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(4-(5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazolidinone core, a dimethoxybenzylidene group, and an acetamide moiety. The molecular formula is , with a molecular weight of approximately 435.5 g/mol. The presence of these functional groups suggests diverse interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate various cellular pathways.
- Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor, particularly against protein kinases and other relevant enzymes involved in cell signaling and proliferation. For instance, it may interact with kinases such as DYRK1A, CK1, CDK5/p25, and GSK3α/β .
- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects on various cancer cell lines. In vitro tests have demonstrated that it can inhibit cell proliferation in tumor lines such as Huh7 (liver cancer), Caco2 (colorectal cancer), and MDA-MB 231 (breast cancer) with IC50 values lower than 10 μM .
Biological Assays and Findings
Several studies have evaluated the biological activity of this compound through various assays:
| Assay Type | Target | IC50 Value | Cell Line |
|---|---|---|---|
| Enzyme Inhibition | DYRK1A | 500 μM | N/A |
| Antiproliferative | Huh7 (Liver Cancer) | <10 μM | Huh7 |
| Antiproliferative | Caco2 (Colorectal Cancer) | <10 μM | Caco2 |
| Antiproliferative | MDA-MB 231 (Breast Cancer) | <10 μM | MDA-MB 231 |
Case Studies
- Anticancer Studies : One study focused on the synthesis and evaluation of thiazolidinone derivatives similar to our target compound. It reported significant antiproliferative activity against several cancer cell lines, suggesting that structural modifications could enhance activity against specific targets .
- Enzyme Interaction Studies : Research indicated that compounds with similar thiazolidinone structures effectively inhibited key enzymes involved in cancer progression. This highlights the potential for this compound to serve as a lead compound in drug development .
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. A study synthesized various 2-(4-oxo-thiazolidin-2-ylidene)-acetamides and evaluated their activity against several bacterial strains, including Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus. The results demonstrated that certain derivatives showed high antibacterial activity with growth inhibition rates exceeding 85% against specific strains .
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound | Bacterial Strain | Growth Inhibition (%) |
|---|---|---|
| 5a | Staphylococcus aureus | 95.0 |
| 5b | Escherichia coli | 80.0 |
| 9a | Klebsiella pneumoniae | 90.0 |
Antioxidant Effects
The presence of methoxy groups in the compound is believed to enhance its antioxidant activity. Compounds with similar structures have been reported to scavenge free radicals effectively, which could make them valuable in preventing oxidative stress-related diseases.
Anti-inflammatory Properties
Thiazolidinone derivatives have also shown promise in modulating inflammatory pathways. Some studies have highlighted their potential in reducing inflammatory markers and mediators in vitro and in vivo, suggesting applications in treating conditions like arthritis and other inflammatory diseases .
Case Studies
Several case studies have documented the efficacy of thiazolidinone derivatives in clinical settings:
- Antimicrobial Efficacy : A series of compounds were tested against resistant strains of bacteria, demonstrating significant potential as new antimicrobial agents.
- Inflammation Reduction : In vivo studies indicated that certain derivatives could effectively reduce swelling and pain associated with inflammatory responses.
Chemical Reactions Analysis
Acid-Amine Coupling with Sulfonamide/Acetamide Derivatives
The intermediate 3 undergoes coupling with 4-aminophenylacetamide (or structurally similar amines) via carbodiimide-mediated activation :
Procedure :
-
Reagents : EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride), HOBT (1-hydroxybenzotriazole), DMF solvent.
-
Conditions : Stirred at room temperature for 8 hours.
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Product : 2-(4-oxo-2-thioxothiazolidin-3-yl)-N-(4-acetamidophenyl)acetamide (5 ).
Characterization Data
Stability and Functionalization
The compound exhibits stability under acidic and mild basic conditions but undergoes hydrolysis in strongly alkaline environments. Further functionalization (e.g., sulfonation or alkylation) is achievable at the:
-
Acetamide NH : Via nucleophilic substitution.
-
Thioxo group : Oxidation to sulfone derivatives using H2O2 .
Comparative Analysis with Analogues
*Predicted based on structural similarity to active derivatives .
Key Citations and Sources
Comparison with Similar Compounds
Substituent Variations on the Benzylidene Ring
The benzylidene moiety’s substitution pattern significantly impacts physicochemical and biological properties. Key analogs include:
Key Findings :
- Biological Activity : Compound 9, featuring a 4-methoxyphenyl-dihydropyrazole hybrid, demonstrates superior cell growth inhibition (GPmean = 22.40%), suggesting that fused heterocyclic systems enhance activity . The target compound’s ortho-methoxy groups may improve target binding but require further validation.
Modifications to the Thiazolidinone Core
Variations in the thiazolidinone scaffold influence reactivity and stability:
Key Findings :
Key Findings :
- The target compound’s synthesis via Knoevenagel condensation () balances yield and stereoselectivity but demands rigorous solvent drying.
- Hybrid systems (e.g., ) require multi-step protocols, increasing complexity .
Q & A
Q. Basic Characterization Techniques
- NMR Spectroscopy : Assign peaks using - and -NMR to confirm the benzylidene, thiazolidinone, and acetamide moieties. For example, the thioxo group (C=S) appears at ~125–130 ppm in -NMR .
- Melting Point : Compare experimental values (e.g., 260–262°C for analogous thiazolidinones) with literature to assess purity .
- Mass Spectrometry : Confirm molecular weight via ESI-MS, ensuring the molecular ion peak matches the theoretical mass.
What strategies are effective for modifying substituents to enhance bioactivity?
Q. Advanced Synthetic Design
- Benzylidene Variations : Replace 2,3-dimethoxybenzaldehyde with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) aldehydes during condensation. For example, 4-chlorobenzylidene analogs showed improved bioactivity in carbonic anhydrase inhibition studies .
- Thiazolidinone Optimization : Modify the thioxo group to oxo or selenoxo to alter electron density and binding affinity.
Data-Driven Approach : Use SAR tables (e.g., IC values from enzyme assays) to correlate substituents with activity .
How should researchers design assays to evaluate the compound’s hypoglycemic potential?
Q. Advanced Biological Evaluation
In Vitro Models : Test α-amylase/α-glucosidase inhibition using protocols from thiazolidinedione studies .
In Vivo Models : Administer the compound to streptozotocin-induced diabetic rodents and monitor blood glucose levels.
Mechanistic Studies : Perform molecular docking to predict interactions with PPAR-γ or other targets, leveraging hydrogen-bonding patterns observed in crystallographic data .
What crystallographic methods are suitable for resolving the compound’s 3D structure?
Q. Advanced Structural Analysis
- Single-Crystal X-ray Diffraction : Use SHELXL for refinement, particularly for handling thioxo-group disorder. SHELX’s robust algorithms improve accuracy for heterocyclic systems .
- Hydrogen Bonding Analysis : Apply graph-set analysis (e.g., Etter’s rules) to classify intermolecular interactions, critical for understanding packing motifs .
How can structural contradictions in related analogs be resolved?
Q. Advanced SAR Analysis
- Comparative Crystallography : Overlay crystal structures of analogs to identify conformational changes caused by substituents.
- Computational Modeling : Perform DFT calculations to compare energy-minimized geometries with experimental data .
What methods mitigate solubility challenges during biological assays?
Q. Advanced Formulation Strategies
- Co-Solvent Systems : Use DMSO:PBS (10:90 v/v) for in vitro studies, ensuring <1% DMSO to avoid cytotoxicity .
- Nanoparticle Encapsulation : Employ PLGA nanoparticles to enhance aqueous dispersion and bioavailability.
How can computational tools predict the compound’s interaction with target proteins?
Q. Advanced Modeling Techniques
- Molecular Docking : Use AutoDock Vina to simulate binding to PPAR-γ, focusing on hydrogen bonds between the thioxo group and Arg288 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions.
How should researchers address conflicting NMR assignments?
Q. Advanced Spectral Analysis
- 2D NMR : Resolve ambiguities using HSQC and HMBC to correlate - couplings. For example, distinguish between thiazolidinone C=O and acetamide C=O peaks .
- Variable Temperature NMR : Identify dynamic effects (e.g., rotamers) causing peak splitting.
What protocols ensure compound stability during storage?
Q. Advanced Stability Studies
- Degradation Profiling : Store aliquots at -20°C (dry) and analyze via HPLC at 0, 3, and 6 months. Monitor for hydrolysis of the thioxo group.
- Light Sensitivity : Use amber vials to prevent photodegradation, as benzylidene derivatives are often UV-sensitive .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
